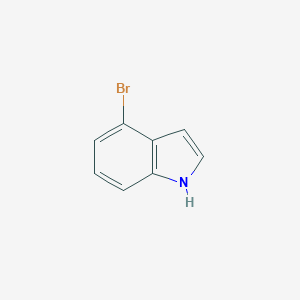

4-Bromindol

Übersicht

Beschreibung

4-Bromoindole (4BI) is a synthetic organic compound with an indole core structure. It is a common chemical intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes. 4BI is also used as a tool in scientific research to probe the structure and function of proteins, enzymes, and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Biotechnologische Produktion

Indol und seine Derivate, einschließlich 4-Bromindol, haben Fortschritte in ihrer biotechnologischen Produktion für industrielle Anwendungen gezeigt . Indol ist ein Signalmolekül, das sowohl von Bakterien als auch von Pflanzen produziert wird . Es hat Wert für Geschmacks- und Duftstoffanwendungen, zum Beispiel in der Lebensmittelindustrie oder in der Parfümerie .

Derivatisierung zu halogenierten und oxygenierten Verbindungen

Indol kann zu mehreren halogenierten und oxygenierten Verbindungen derivatisiert werden, die als natürliche Farbstoffe verwendet werden können oder eine vielversprechende Bioaktivität mit therapeutischem Potenzial zur Behandlung menschlicher Krankheiten besitzen . Biokatalytische Ansätze wurden entwickelt, um Indol in halogenierte und oxygenierte Derivate umzuwandeln .

Pharmazeutische Chemie

In der pharmazeutischen Chemie gelten substituierte Indole als „privilegierte Strukturen“, da sie eine hohe Affinitätsbindung an viele Rezeptoren zeigen . Freies Indol kann zu substituierten Indolen führen .

Bakterielle Signalgebung

Indol ist wichtig in der bakteriellen Signalgebung . Mehrere Bakterienarten in ökologischen Nischen entwickelten Quorum Sensing (QS), um sich an natürliche Gemeinschaften anzupassen und in ihnen zu überleben .

Hemmung der Biofilmbildung

Halogenierte Indolderivate, einschließlich this compound, wurden gefunden, um die Bildung von Persistenzformen durch E. coli und den multiresistenten Pathogen Staphylococcus aureus zu eliminieren

Wirkmechanismus

Target of Action

4-Bromoindole, also known as 4-bromo-1H-indole, primarily targets Escherichia coli O157:H7 (EHEC) . EHEC is a gastrointestinal pathogenic bacteria that produces Shiga-like toxins causing bloody diarrhea and hemolytic-uremic syndrome .

Mode of Action

4-Bromoindole interacts with its target by inhibiting the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces . Specifically, 4-Bromoindole reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .

Biochemical Pathways

The biochemical pathways affected by 4-Bromoindole involve the inhibition of biofilm formation. Biofilms are known to decrease drug sensitivity and contribute to bacterial persistence in chronic infections . By inhibiting biofilm formation, 4-Bromoindole disrupts these pathways, potentially making the bacteria more susceptible to treatment .

Pharmacokinetics

It is known that the minimum inhibitory concentrations (mics) of 4-bromoindole were 100 μg/ml . At 20 μg/mL, it inhibited EHEC biofilm formation by more than 61% without affecting planktonic cell growth . At concentrations greater than their mics, both showed bactericidal activity . Furthermore, plasma protein binding values of 4-bromoindole is 100% , which may have been responsible for the lower MIC of 4-bromoindole .

Result of Action

The result of 4-Bromoindole’s action is the significant reduction in biofilm formation by EHEC . This can potentially make the bacteria more susceptible to other treatments and reduce their ability to persist in the host or environment .

Action Environment

The action of 4-Bromoindole can be influenced by environmental factors. For instance, EHEC readily forms biofilms on various biotic and abiotic surfaces, such as on food, host tissues, stainless steel, and various plastics . Therefore, the presence and nature of these surfaces can influence the efficacy of 4-Bromoindole’s action .

Safety and Hazards

When handling 4-Bromoindole, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Indole and its derivatives, including 4-Bromoindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Biochemische Analyse

Biochemical Properties

4-Bromoindole may be used to synthesize various compounds such as clavicipitic acid, an ergot alkaloid .

Cellular Effects

4-Bromoindole has been shown to have inhibitory effects on biofilm formation in Escherichia coli O157:H7, a pathogenic strain . It influences cell function by reducing swimming and swarming motility and curli formation, which are important factors for biofilm formation .

Molecular Mechanism

At the molecular level, 4-Bromoindole exerts its effects through various mechanisms. For instance, it has been shown to have bactericidal activity at concentrations greater than its minimum inhibitory concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Bromoindole has been shown to inhibit EHEC biofilm formation by more than 61% without affecting planktonic cell growth at a concentration of 20 µg/mL .

Metabolic Pathways

4-Bromoindole is involved in various metabolic pathways. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including 4-Bromoindole .

Transport and Distribution

It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .

Subcellular Localization

It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .

Eigenschaften

IUPAC Name |

4-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJZJFUBQYULKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350300 | |

| Record name | 4-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52488-36-5 | |

| Record name | 4-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

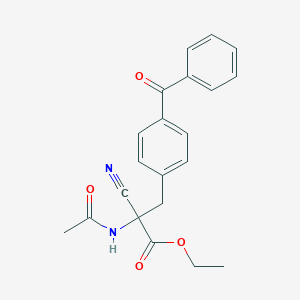

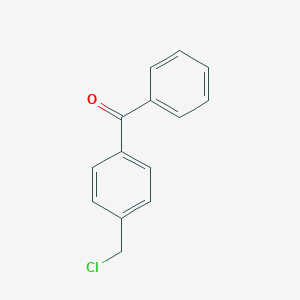

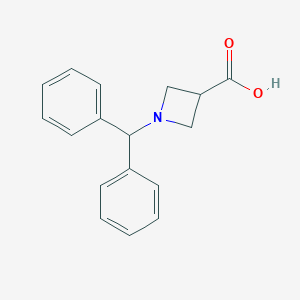

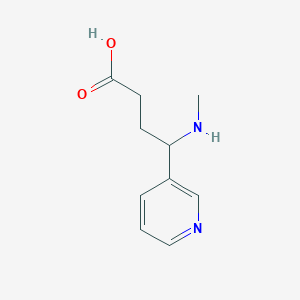

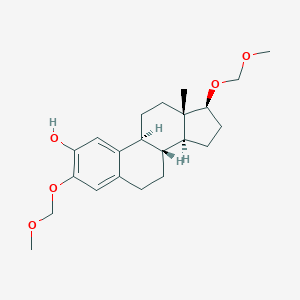

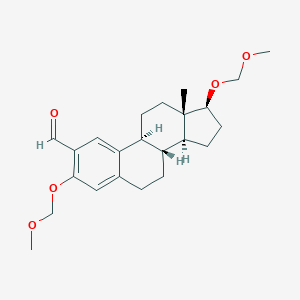

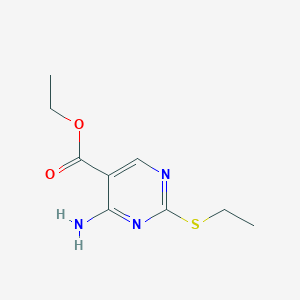

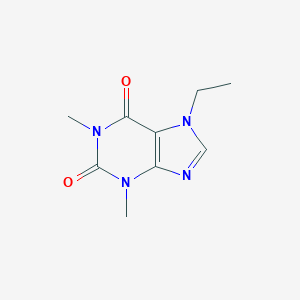

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.